Sodium persulfate

Solubility Formulation ISCO remediation

Potassium persulfate solubility limits (6 g/100g H₂O) restrict oxidant loading in aqueous ISCO and polymerization. Sodium persulfate dissolves at 73 g/100g H₂O, enabling 12× higher concentration. Ammonium-free formulation prevents copper-ammonia wastewater complexes when replacing ammonium persulfate in PCB etching. • 73 g/100g H₂O solubility vs. 6 g/100g for potassium salt • Sulfate radicals (E⁰ ≈ 2.6 V) degrade chlorinated solvents, BTEX, 1,4-dioxane • Eliminates ammonium interference in copper etching waste streams

Molecular Formula BF3H5NO
Molecular Weight 0
CAS No. 15593-29-0
Cat. No. B1174366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium persulfate
CAS15593-29-0
Molecular FormulaBF3H5NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Persulfate: Properties and In-Class Comparators


Sodium persulfate (Na₂S₂O₈) is an inorganic peroxy compound and the sodium salt of peroxodisulfuric acid, serving as a strong oxidizing agent and radical initiator across industrial and environmental applications [1]. It exists as a white crystalline solid with a standard redox potential of 2.1 V (vs. hydrogen peroxide at 1.8 V) and, upon thermal or catalytic activation, generates sulfate radicals (SO₄•⁻) with a redox potential of approximately 2.6–2.7 V [2]. The most relevant in-class comparators for procurement evaluation are ammonium persulfate ((NH₄)₂S₂O₈) and potassium persulfate (K₂S₂O₈), alongside the broader class alternative peroxymonosulfate (Oxone/PMS).

Reagent Role Strong oxidizing agent and radical initiator for industrial oxidation and environmental remediation workflows
Active Species Sulfate radical (SO₄•⁻) precursor upon thermal, metal-ion, or alkaline activation
Counterion Context Sodium counterion avoids ammonium-associated copper complexation and provides high aqueous solubility relative to potassium salt

Sodium Persulfate Substitution Risks


Despite sharing the persulfate anion (S₂O₈²⁻), sodium, ammonium, and potassium persulfates exhibit quantitatively distinct physicochemical profiles that preclude interchangeable use in critical applications [1]. Substituting sodium persulfate with ammonium persulfate introduces ammonium ions that complex copper in etching waste streams, creating regulatory compliance burdens, while potassium persulfate substitution imposes a solubility penalty exceeding one order of magnitude that fundamentally limits achievable oxidant concentration and reaction kinetics [2]. The activation energy required for thermal radical generation also differs meaningfully among the three salts, directly affecting process efficiency in temperature-sensitive operations [3].

Ammonium Persulfate Introduces ammonium ions that form copper-ammonia complexes, raising wastewater compliance concerns that may require process redesign.
Potassium Persulfate Significantly lower aqueous solubility may restrict achievable oxidant loading and limit reaction kinetics in aqueous systems.
Activation Energy Shift Thermal activation energy varies among persulfate salts; sodium persulfate requires higher energy input, which may alter radical generation onset temperatures.

Sodium Persulfate Comparative Evidence


Solubility vs. Potassium Persulfate

Sodium persulfate exhibits aqueous solubility of 73 g/100g H₂O at 25°C, which is more than an order of magnitude higher than potassium persulfate at 6 g/100g H₂O under identical conditions [1]. This solubility differential widens further at elevated process temperatures: at 50°C, sodium persulfate reaches 116 g/100g H₂O versus potassium persulfate at only 17 g/100g H₂O [1]. The solubility advantage translates directly to achievable oxidant loading in aqueous systems, with potassium persulfate fundamentally constrained by its low saturation limit [2].

Aqueous Solubility (25°C)
Head-to-head
Sodium persulfate73 g/100g vs Potassium persulfate6 g/100g
12.2× higher solubility
Reported solubility difference supports high oxidant loading in aqueous formulations.
Potassium persulfate may precipitate at elevated concentrations.
Solubility Formulation ISCO remediation Polymerization

Ammonium Ion Elimination for Copper Compliance

In printed circuit board (PCB) etching and copper cleaning operations, sodium persulfate is explicitly specified as a replacement for ammonium persulfate to eliminate ammonium ion introduction into process solutions [1]. Ammonium ions form stable complexes with copper that resist conventional wastewater treatment, making copper removal from waste streams technically challenging and creating regulatory non-compliance risks for discharge permits [2]. This substitution is mandated not by oxidation performance differential but by downstream environmental compliance requirements, as documented in industrial patents and technical specifications [3].

Ammonium-Free Composition
Head-to-head
Sodium persulfate0% NH₄⁺ vs Ammonium persulfatestoichiometric NH₄⁺
Ammonium-free chemistry
Eliminates copper-ammonia complex formation, supporting wastewater compliance in PCB etching processes.
Selection may be driven by regulatory compliance rather than oxidation performance.
PCB etching Copper cleaning Wastewater compliance Electroplating

Activation Energy vs. Potassium Persulfate

Differential thermal analysis (DTA) of alkali persulfate thermal decomposition to pyrosulfates revealed that sodium persulfate decomposition follows second-order kinetics with an activation energy (Ea) of 72.7–75.6 kcal mol⁻¹, whereas potassium persulfate exhibits a lower activation energy of 67.7–69.1 kcal mol⁻¹ under identical analytical conditions [1]. This 5–8 kcal mol⁻¹ differential indicates that sodium persulfate requires a measurably higher thermal energy input to initiate decomposition, which carries implications for thermal activation processes in remediation applications .

Thermal Activation Energy
Head-to-head
Sodium persulfate72.7–75.6 kcal/mol vs Potassium persulfate67.7–69.1 kcal/mol
ΔEa ≈ 5–8.5 kcal/mol higher
Higher activation energy may influence thermal activation process parameters and radical generation onset.
Process temperature windows should be verified for intended application.
Thermal stability Kinetics DTA Activation energy

Thermal Stability Hierarchy

In fueled oxidizer systems simulating hair decolorizing compositions, the magnitude of critical temperature (Tc) decrease with increasing water content followed a consistent hierarchy across persulfate salts: sodium > ammonium > potassium, where sodium persulfate exhibited the greatest sensitivity of Tc to water content [1]. Separately, vendor technical specifications indicate decomposition onset for sodium persulfate occurs above 65°C as supplied, while potassium persulfate decomposes above 60°C and ammonium persulfate is generally the least thermally stable of the three salts [2]. This positions sodium persulfate as intermediate in thermal stability—more stable than ammonium persulfate but less stable than potassium persulfate under dry storage conditions.

Thermal Stability Hierarchy
Cross-study comparable
Tc sensitivity to water: Na > NH₄ > K Onset (dry): Na > 65°C, K > 60°C, NH₄ least stable
Intermediate thermal stability ranking; moisture exclusion recommended for storage.
Stability profile varies with humidity and formulation components.
Thermal stability Storage safety Decomposition temperature Hair bleaching

pH-Dependent Reactivity vs. Peroxymonosulfate

Comparative degradation studies using phenol as a target contaminant established that at pH > 1.5, peroxymonosulfate (PMS/Oxone) exhibits significantly higher oxidative reactivity than sodium persulfate [1]. This differential arises from PMS directly generating sulfate radicals without requiring external activation, whereas sodium persulfate necessitates thermal, metal-ion, or alkaline activation to generate sulfate radicals (SO₄•⁻, E⁰ ≈ 2.6 V) [2]. Conversely, under neutral-to-alkaline pH conditions typical of groundwater remediation, activated sodium persulfate provides sustained radical generation that can be engineered through activator selection and dosing [3].

pH-Dependent Reactivity
Class-level inference
PMS/Oxonedirectly reactive at pH > 1.5 vs Sodium persulfaterequires activation
Activation-dependent vs. immediate reactivity
PMS offers immediate radical generation; sodium persulfate enables engineered activation control.
Selection depends on desired kinetics profile and activation method.
Environmental remediation pH dependence Sulfate radical Advanced oxidation

Microwave-Assisted Activation Energy

In microwave-assisted persulfate-induced degradation studies of sodium dodecyl benzene sulfonate, the activation energies for potassium, sodium, and ammonium persulfate were determined to be 0.84 × 10⁴, 1.92 × 10⁴, and 6.68 × 10⁴ J/mol, respectively [1]. Sodium persulfate occupies the intermediate position between potassium (lowest Ea, fastest microwave-activated radical generation) and ammonium (highest Ea, slowest microwave response). This quantitative hierarchy provides a basis for process optimization when selecting persulfate salts for microwave-enhanced advanced oxidation processes.

Microwave Activation Energy
Head-to-head
Na persulfate1.92×10⁴ J/mol vs K persulfate0.84×10⁴ J/mol NH₄ persulfate6.68×10⁴ J/mol
Intermediate Ea
Intermediate microwave activation energy may support balanced process control in microwave-enhanced AOPs.
Verify under specific microwave process conditions.
Microwave activation Degradation kinetics Activation energy Advanced oxidation

Sodium Persulfate Application Scenarios


In Situ Chemical Oxidation (ISCO)

Sodium persulfate is the preferred persulfate salt for ISCO applications requiring high oxidant loading in aqueous injection fluids. Its solubility of 73 g/100g H₂O at 25°C enables oxidant concentrations that are unattainable with potassium persulfate (6 g/100g H₂O), which would precipitate in injection wells and formation pore spaces [1]. Unlike ammonium persulfate, sodium persulfate introduces no ammonium ions that could confound remediation monitoring or create secondary water quality issues. Thermal or metal-ion (Fe²⁺) activation generates sulfate radicals (E⁰ ≈ 2.6 V) capable of degrading chlorinated solvents, BTEX, and 1,4-dioxane [2].

PCB Copper Etching and Cleaning

Sodium persulfate is specified as the direct replacement for ammonium persulfate in PCB manufacturing where copper etching baths and pre-plating cleaning solutions are employed [1]. The substitution eliminates ammonium ion introduction, which otherwise forms copper-ammonia complexes that resist conventional wastewater treatment and create regulatory discharge violations [2]. While ammonium persulfate may offer slightly faster etch rates in some hobbyist contexts, industrial operations prioritize sodium persulfate for its compliance advantage and avoidance of copper-complexed waste streams [3].

Emulsion Polymerization Initiation

For emulsion polymerization of styrene-based polymers (e.g., ABS), sodium persulfate serves as a thermal radical initiator where the sodium counterion is either inert or beneficial to the final polymer properties. The higher solubility of sodium persulfate relative to potassium persulfate (73 vs. 6 g/100g H₂O at 25°C) facilitates higher initiator loading without undissolved solids that could create nucleation defects [1]. In applications where ammonium ions would interfere with polymer chemistry or final product specifications, sodium persulfate provides the only viable persulfate initiator option.

Hair Bleaching and Cosmetic Formulations

In oxidative hair decolorizing compositions, sodium persulfate is formulated alongside other persulfate salts to achieve specific thermal stability and reactivity profiles. The critical temperature (Tc) sensitivity hierarchy—where sodium persulfate exhibits the greatest Tc decrease with increasing water content compared to ammonium and potassium salts—directly informs formulation design for shelf-stable, safe-to-use consumer products [1]. The quantitative thermal behavior documented in comparative studies allows formulators to engineer desired activation profiles upon mixing with aqueous developer solutions.

Application
Selection Property
Validation Focus
In Situ Chemical Oxidation (ISCO)
High aqueous solubility (sodium counterion) and ammonium-free composition
Oxidant loading capacity in injection fluids; absence of precipitation and ammonium interference
PCB Copper Etching & Cleaning
Ammonium-free formulation (Na⁺ counterion)
Wastewater copper compliance; absence of ammonium-mediated complexation
Emulsion Polymerization Initiation
High solubility and thermal radical generation; sodium counterion compatibility
Initiator loading without undissolved solids; counterion impact on final polymer properties
Oxidative Hair Decolorizing
Defined thermal stability and moisture-sensitivity profile
Storage stability and reactivity upon mixing with aqueous developer solutions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium persulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.